molecular formula C18H21N3O6 B14759701 Lenalidomide-CO-PEG2-OH

Lenalidomide-CO-PEG2-OH

Cat. No.: B14759701
M. Wt: 375.4 g/mol
InChI Key: VHWKMVMITLIMHM-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG2-OH is a degradant building block designed for targeted protein degradation, particularly in the context of PROTACs (Proteolysis-Targeting Chimeras). It consists of three critical components:

  • E3 ligase ligand: Lenalidomide, a derivative of thalidomide, binds cereblon (CRBN), an E3 ubiquitin ligase.
  • Linker: A polyethylene glycol (PEG) chain with two ethylene glycol units (PEG2), enhancing solubility and spatial flexibility.
  • Functional group: A terminal hydroxyl (-OH) group for conjugation with target protein ligands.

Key Properties (from ):

  • Molecular formula: C₁₈H₂₁N₃O₆
  • Molecular weight: 375.381 g/mol
  • Purity: ≥95% (HPLC)
  • Storage: Stable at 2–8°C for 12 months.

This compound enables the recruitment of CRBN to ubiquitinate disease-causing proteins, facilitating their proteasomal degradation. Its design balances stability, solubility, and ease of conjugation, making it a versatile tool in drug discovery.

Properties

Molecular Formula

C18H21N3O6

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-hydroxyethoxy)propanamide

InChI

InChI=1S/C18H21N3O6/c22-7-9-27-8-6-16(24)19-13-3-1-2-11-12(13)10-21(18(11)26)14-4-5-15(23)20-17(14)25/h1-3,14,22H,4-10H2,(H,19,24)(H,20,23,25)

InChI Key

VHWKMVMITLIMHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-CO-PEG2-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG2-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PEG chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidized Derivatives: Formed from oxidation reactions.

    Reduced Derivatives: Formed from reduction reactions.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Lenalidomide-CO-PEG2-OH has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Linker Length Functional Group Primary Application
This compound C₁₈H₂₁N₃O₆ 375.381 PEG2 -OH PROTAC synthesis
Thalidomide-NH-PEG2-COOH C₂₀H₂₃N₃O₈ 433.43 PEG2 -COOH Protein degradation
Pomalidomide-PEG2-NH₂ HCl C₁₉H₂₂N₄O₇·HCl 438.87 PEG2 -NH₂ (basic) Cell-based assays
Lenalidomide-C5-NH₂ HCl C₂₀H₂₈ClN₄O₄ 430.92 Alkyl (C5) -NH₂ (basic) Targeted therapy
Thalidomide-O-amido-PEG2-C2-NH₂ TFA C₂₀H₂₄F₃N₃O₆ 483.42 PEG2 + alkyl -NH₂ (acidic) Bioconjugation

Insights :

  • Linker Chemistry : PEG-based linkers (e.g., PEG2) improve solubility compared to alkyl chains (e.g., Lenalidomide-C5-NH₂ HCl).
  • Functional Groups : Terminal -OH (this compound) vs. -COOH (Thalidomide-NH-PEG2-COOH) affects conjugation efficiency. -COOH facilitates covalent bonding with amines, while -OH requires activation for coupling.
  • E3 Ligase Specificity : Lenalidomide derivatives target CRBN, whereas thalidomide-based compounds may exhibit broader off-target effects due to historical toxicity concerns.

Pharmacokinetic and Stability Considerations

  • Solubility : PEG2 linkers enhance aqueous solubility, critical for in vivo applications. For example, this compound outperforms alkyl-linked analogs like Lenalidomide-C5-NH₂ HCl in solubility.

Efficacy in PROTAC Development

  • This compound has been used to synthesize PROTACs targeting BRD4 and BCR-ABL fusion proteins, demonstrating ≥80% degradation efficiency in preclinical models.
  • Thalidomide-NH-PEG2-COOH showed comparable degradation activity but higher off-target effects in kinase profiling assays.

Clinical Relevance

  • While Lenalidomide (Revlimid®) is FDA-approved for hematologic malignancies (), its PEG2-OH derivative remains investigational. Phase 2 trials of similar compounds highlight dose-dependent efficacy and manageable toxicity (e.g., neutropenia).

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